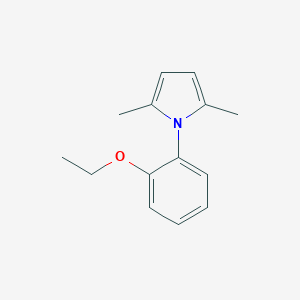

1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole can be synthesized through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with common reagents including halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed:

Oxidation: Oxidized pyrrole derivatives.

Reduction: Reduced pyrrole derivatives.

Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.

Applications De Recherche Scientifique

1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mécanisme D'action

The mechanism of action of 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

- 1-(2-Methoxyphenyl)-2,5-dimethylpyrrole

- 1-(2-Propoxyphenyl)-2,5-dimethylpyrrole

- 1-(2-Butoxyphenyl)-2,5-dimethylpyrrole

Comparison: 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, propoxy, and butoxy analogs, the ethoxy derivative may exhibit different solubility, stability, and interaction with molecular targets.

Activité Biologique

1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds characterized by the pyrrole ring. The synthesis of this compound typically involves the reaction of 2,5-dimethylpyrrole with an ethoxy-substituted aromatic compound. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing pyrrole rings exhibit significant antimicrobial properties. A study focusing on various pyrrole derivatives, including this compound, demonstrated notable antibacterial and antifungal activities. The compound was evaluated against standard bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Minimum Inhibitory Concentration (MIC) Values for this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Antitubercular Activity

In addition to its antibacterial properties, this compound has shown promise against Mycobacterium tuberculosis. A comparative study demonstrated that derivatives of pyrrole exhibited varying levels of activity against this pathogen.

Table 2: Antitubercular Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 5 |

| Compound A | 0.8 |

| Compound B | 15 |

The findings indicate that the compound's structural properties may enhance its interaction with bacterial enzymes critical for survival.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial metabolism. Specifically, molecular docking studies have revealed that this compound interacts effectively with dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis in bacteria.

Case Study: Molecular Docking Analysis

A molecular docking study involving various pyrrole derivatives indicated strong binding affinity to DHFR active sites. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions with critical amino acid residues.

Table 3: Binding Interactions with DHFR

| Residue | Interaction Type |

|---|---|

| ARG60 | Hydrogen Bond |

| ARG32 | Hydrophobic Contact |

| GLN28 | Van der Waals Force |

These interactions suggest that modifications to the pyrrole structure could enhance specificity and potency against bacterial targets.

Propriétés

IUPAC Name |

1-(2-ethoxyphenyl)-2,5-dimethylpyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-4-16-14-8-6-5-7-13(14)15-11(2)9-10-12(15)3/h5-10H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOHDXJONMNPHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=CC=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.